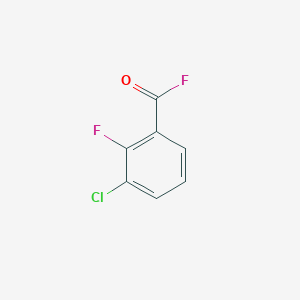

3-Chloro-2-fluorobenzoyl fluoride

Description

Significance of Fluorine and Chlorine Substitutions in Aromatic Systems within Chemical Synthesis

The incorporation of fluorine and chlorine atoms into aromatic systems, such as the benzene (B151609) ring of benzoyl fluoride (B91410), imparts unique characteristics that are highly sought after in chemical synthesis. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect, which can significantly alter the electron density of the aromatic ring and the reactivity of attached functional groups. numberanalytics.com This can lead to increased stability in the resulting molecules. numberanalytics.comcymitquimica.com The presence of fluorine can also enhance the lipophilicity of a compound, a property of considerable interest in the development of pharmaceuticals and agrochemicals. cymitquimica.com

Chlorine, while less electronegative than fluorine, also modifies the electronic properties of the aromatic ring through its inductive and resonance effects. vanderbilt.edu The carbon-chlorine bond provides a reactive site for various transformations, including nucleophilic aromatic substitution and cross-coupling reactions, which are fundamental processes in the construction of complex organic molecules. vanderbilt.edu The distinct electronic and steric influences of both fluorine and chlorine allow for fine-tuning of a molecule's reactivity and properties. numberanalytics.com

Research Context of Benzoyl Fluoride Derivatives in Organic Chemistry

Benzoyl fluoride and its derivatives are a specific class of acyl halides that have garnered attention as valuable reagents in organic synthesis. beilstein-journals.org Compared to the more common acyl chlorides, acyl fluorides often exhibit greater stability and are less prone to hydrolysis, making them easier to handle. beilstein-journals.org Their reactivity can be more selective, which is a significant advantage in the synthesis of complex molecules where multiple functional groups are present. beilstein-journals.org

The development of efficient methods for the synthesis of benzoyl fluorides has been an area of active research. orgsyn.orgrsc.org Historically, their preparation involved reactions of benzoic acids or their derivatives with fluorinating agents. orgsyn.org More recent advancements have focused on milder and more direct routes, making these compounds more accessible for a broader range of applications. beilstein-journals.orgrsc.org Benzoyl fluoride derivatives are employed in various chemical transformations, including Friedel-Crafts acylations and the formation of esters and amides. beilstein-journals.orgnih.gov Their unique reactivity profile makes them particularly useful in the synthesis of pharmaceuticals, advanced materials, and other specialty chemicals. cymitquimica.com

The specific compound, 3-Chloro-2-fluorobenzoyl fluoride, is a halogenated benzoyl fluoride that serves as an important intermediate in organic synthesis. It can be synthesized from its corresponding benzoic acid, 3-chloro-2-fluorobenzoic acid. ossila.com The presence of both a chlorine and a fluorine atom on the aromatic ring makes it a versatile building block for creating more complex fluorinated organic compounds. cymitquimica.com

Below are the key properties of 3-Chloro-2-fluorobenzoyl fluoride:

| Property | Value |

| CAS Number | 85345-74-0 |

| Molecular Formula | C₇H₃ClFO |

| Molecular Weight | 176.55 g/mol cymitquimica.com |

| Appearance | Lumps cymitquimica.com |

| Purity | 98% cymitquimica.com |

This table summarizes the fundamental identifiers and physical characteristics of 3-Chloro-2-fluorobenzoyl fluoride, providing a concise reference for researchers.

The related compound, 3-Chloro-2-fluorobenzoyl chloride, shares a similar substitution pattern on the aromatic ring but with a chloride as the acyl halide. Its properties are listed below for comparison.

| Property | Value |

| CAS Number | 85345-76-2 sigmaaldrich.com |

| Molecular Formula | C₇H₃Cl₂FO sigmaaldrich.comscbt.com |

| Molecular Weight | 193.00 g/mol sigmaaldrich.comscbt.com |

| Boiling Point | 202-203 °C sigmaaldrich.com |

| Density | 1.451 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.5370 sigmaaldrich.com |

This comparative data highlights the differences in physical properties arising from the change of the acyl halide from fluoride to chloride.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-fluorobenzoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAUIKNREWJQFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600601 | |

| Record name | 3-Chloro-2-fluorobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85345-74-0 | |

| Record name | 3-Chloro-2-fluorobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 2 Fluorobenzoyl Fluoride

Established Synthetic Pathways

The traditional routes to 3-Chloro-2-fluorobenzoyl fluoride (B91410) primarily rely on the transformation of readily available precursors. These methods are well-documented and form the bedrock of its laboratory and industrial-scale production.

Direct Synthesis from Corresponding Carboxylic Acids or Acid Chlorides

The most direct and common method for the synthesis of 3-Chloro-2-fluorobenzoyl fluoride involves the conversion of its corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid. This transformation can be achieved using various fluorinating agents. One such reagent is thionyl fluoride (SOF₂), which effectively converts the carboxylic acid to the acyl fluoride. nih.govrsc.org This reaction is often performed in a suitable solvent like dichloromethane (B109758) (DCM) in the presence of a base such as pyridine. nih.govrsc.org The use of ex situ generated thionyl fluoride has been shown to be a rapid and efficient method, often providing high yields without the need for extensive purification. nih.gov

Alternatively, the synthesis can proceed from 2,3-dichlorobenzoyl chloride. This pathway involves a fluorine substitution reaction using a fluorinating agent in an organic solvent, often facilitated by a phase-transfer catalyst. The resulting intermediate can then be hydrolyzed under alkaline conditions to yield 2-fluoro-3-chlorobenzoic acid, which can subsequently be converted to the target acyl fluoride. google.com A patent describes a process where the fluorination of chlorinated benzoyl chloride in a polar aprotic solvent at elevated temperatures, with the aid of a phase-transfer catalyst, yields 2-fluoro-3-chlorobenzoyl fluoride with high purity.

Another approach starts from 3-chloro-2-fluorobenzoic acid and utilizes reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a fluorine source. ossila.com While not a direct conversion to the acyl fluoride, this highlights the versatility of the parent carboxylic acid in forming activated species.

| Starting Material | Reagent(s) | Key Features |

| 3-Chloro-2-fluorobenzoic acid | Thionyl fluoride (SOF₂) | Rapid, high yield, can be performed ex situ. nih.govrsc.org |

| 2,3-Dichlorobenzoyl chloride | Fluorinating agent, phase-transfer catalyst | Leads to 2-fluoro-3-chlorobenzoic acid, which is then converted. google.com |

| 3-Chloro-2-fluorobenzoic acid | N,N'-Dicyclohexylcarbodiimide (DCC) | Forms an activated species for further reactions. ossila.com |

Derivatization from Related Fluorinated Aromatic Precursors (e.g., Toluene (B28343) Derivatives)

The synthesis of related fluorinated benzoyl chlorides can be achieved from toluene derivatives, providing a potential pathway to 3-Chloro-2-fluorobenzoyl fluoride. For instance, o-fluorotoluene can be converted to o-fluorobenzyl trichloride, which is then hydrolyzed to form o-fluorobenzoyl chloride. google.com A similar strategy could theoretically be adapted for the synthesis of 3-Chloro-2-fluorobenzoyl fluoride, starting from a suitably substituted toluene precursor. This would involve the chlorination and fluorination of the toluene derivative, followed by oxidation of the methyl group to a carboxylic acid and subsequent conversion to the acyl fluoride.

Hydrolysis-Based Routes for Related Fluorinated Benzoyl Fluorides

A common strategy in the synthesis of fluorinated benzoic acids, the precursors to benzoyl fluorides, involves hydrolysis. For example, a process for preparing 3-chloro-4-fluorobenzoyl chloride starts with the chlorination of 4-fluorobenzaldehyde (B137897) to 4-fluorobenzoyl chloride, which is then further chlorinated. google.com The resulting acid chloride can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to the acyl fluoride. Similarly, the hydrolysis of a 2-fluoro-3-chlorobenzoyl fluoride intermediate, obtained from the fluorination of 2,3-dichlorobenzoyl chloride, is a key step in the production of 2-fluoro-3-chlorobenzoic acid. google.com This acid is the direct precursor to 3-Chloro-2-fluorobenzoyl fluoride.

Advanced Synthetic Approaches to Acyl Fluorides Applicable to the Compound

Recent advancements in synthetic organic chemistry have introduced novel and more efficient methods for the preparation of acyl fluorides, which are applicable to the synthesis of 3-Chloro-2-fluorobenzoyl fluoride.

Phosphine-Catalyzed Acyl-Group Exchange Reactions

A novel and catalytic approach to acyl fluoride synthesis involves a phosphine-catalyzed acyl-group exchange reaction. researchgate.netscilit.comwestminster.ac.uk This method utilizes a phosphine (B1218219) catalyst, such as tricyclohexylphosphine (B42057) (PCy₃), to facilitate the exchange between a carboxylic acid and an aroyl fluoride. scilit.comwestminster.ac.uk This represents the first instance of using an acyl fluoride as a deoxyfluorination reagent in a catalytic cycle. scilit.com This strategy could be applied to synthesize 3-Chloro-2-fluorobenzoyl fluoride by reacting 3-chloro-2-fluorobenzoic acid with a suitable aroyl fluoride in the presence of a phosphine catalyst. Furthermore, phosphine-catalyzed intermolecular carbofluorination of alkynes using acyl fluorides has been developed, highlighting the expanding utility of phosphine catalysis in C-F bond formation. chemrxiv.org

Deoxyfluorination Strategies from Carboxylic Acids

Direct conversion of carboxylic acids to acyl fluorides via deoxyfluorination has seen significant progress with the development of new reagents. organic-chemistry.org These methods offer mild reaction conditions and high functional group tolerance.

One such reagent is 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), a bench-stable reagent that efficiently converts a wide range of carboxylic acids, including (hetero)aryl carboxylic acids, to their corresponding acyl fluorides under neutral conditions. organic-chemistry.orgacs.org This method has been shown to be applicable to a broad scope of substrates with good to excellent yields. organic-chemistry.orgacs.org

Another notable deoxyfluorinating reagent is 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF₃). beilstein-journals.orgbeilstein-journals.orgresearchgate.net This reagent allows for the direct synthesis of acyl fluorides from carboxylic acids under mild conditions and has been shown to tolerate a variety of functional groups. beilstein-journals.orgbeilstein-journals.org Mechanistic studies suggest that BT-SCF₃ can operate through two distinct pathways, even allowing for its use in sub-stoichiometric amounts. beilstein-journals.orgresearchgate.net

Other deoxyfluorination reagents and systems that have been developed include:

Pentafluoropyridine (PFP) in combination with a base like DIPEA. nih.gov

A combination of PPh₃, NBS, and a fluoride source. organic-chemistry.org

Trichloroisocyanuric acid and cesium fluoride. organic-chemistry.org

Sulfur in combination with Selectfluor. organic-chemistry.org

These advanced methods provide efficient and often milder alternatives to traditional fluorinating agents for the synthesis of 3-Chloro-2-fluorobenzoyl fluoride from its corresponding carboxylic acid.

| Advanced Method | Key Reagent(s) | Features |

| Phosphine-Catalyzed Acyl-Group Exchange | Tricyclohexylphosphine (PCy₃), Aroyl fluoride | Catalytic, utilizes an acyl fluoride as a deoxyfluorination source. scilit.comwestminster.ac.uk |

| Deoxyfluorination with CpFluor | 3,3-Difluoro-1,2-diphenylcyclopropene | Bench-stable, neutral conditions, broad substrate scope. organic-chemistry.orgacs.org |

| Deoxyfluorination with BT-SCF₃ | 2-(Trifluoromethylthio)benzothiazolium triflate | Mild conditions, high functional group tolerance, can be sub-stoichiometric. beilstein-journals.orgbeilstein-journals.org |

| Deoxyfluorination with PFP | Pentafluoropyridine, DIPEA | Utilizes a cheap, commercially available reagent. nih.gov |

Environmentally Conscious Methodologies for Acyl Fluoride Production

The growing emphasis on green chemistry has spurred the development of more sustainable methods for the synthesis of acyl fluorides, aiming to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency. While traditional methods often rely on harsh fluorinating agents, recent research has focused on catalytic systems, milder reagents, and innovative reaction conditions that align with the principles of environmental consciousness. These modern strategies are applicable to the synthesis of a wide array of acyl fluorides, including halogenated derivatives like 3-Chloro-2-fluorobenzoyl fluoride.

One notable advancement is the use of photocatalysis for the direct conversion of aldehydes into acyl fluorides. rsc.org For instance, the combination of an inexpensive photocatalyst like sodium decatungstate with an electrophilic fluorinating agent, N-fluorobenzenesulfonimide, enables the C(sp²)–H fluorination of both aliphatic and aromatic aldehydes. rsc.org This method avoids the pre-functionalization of a carboxylic acid starting material, representing a more atom-economical route. researchgate.net Similarly, copper- and palladium-catalyzed carbonylative coupling strategies under photoirradiation have been developed to synthesize acyl fluorides from alkyl and aryl halides. organic-chemistry.org These light-driven methods often proceed under mild conditions, reducing the energy demands of the synthesis. organic-chemistry.org

The development and application of safer, solid, and bench-stable fluorinating reagents is another cornerstone of environmentally conscious acyl fluoride synthesis. Reagents such as (Me₄N)SCF₃ and XtalFluor-E offer significant advantages over traditional, more hazardous reagents. organic-chemistry.org (Me₄N)SCF₃, for example, facilitates the efficient conversion of carboxylic acids to acyl fluorides at room temperature without the need for a base or other additives, simplifying product purification to a simple filtration. organic-chemistry.org XtalFluor-E, assisted by a catalytic amount of sodium fluoride, can also produce a wide range of acyl fluorides in good yields at room temperature. organic-chemistry.org The use of 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) represents another mild and operationally simple method for the direct conversion of carboxylic acids to acyl fluorides. beilstein-journals.org

The following tables summarize key research findings in the development of environmentally conscious methodologies for acyl fluoride production.

Table 1: Photocatalytic and Catalytic Methods for Acyl Fluoride Synthesis

| Catalytic System | Starting Material | Reagents | Key Advantages |

|---|---|---|---|

| Sodium Decatungstate (Photocatalyst) | Aldehydes | N-fluorobenzenesulfonimide | Direct C-H fluorination, avoids pre-functionalization of carboxylic acids. rsc.org |

| Copper Precatalyst (CuBr·SMe₂) | Alkyl Iodides | Potassium Fluoride (KF), Carbon Monoxide (CO) | High yields at ambient temperature and mild pressure. organic-chemistry.org |

| Palladium Catalyst | Organic Halides | Carbon Monoxide (CO), Fluoride Source | Broad substrate scope including aryl, heteroaryl, and alkyl halides. organic-chemistry.org |

| Tricyclohexylphosphine (PCy₃) | Carboxylic Acids | 2,6-difluorobenzoyl fluoride | Catalytic acyl-group exchange, direct conversion from carboxylic acids. researchgate.net |

Table 2: Alternative and Milder Fluorinating Reagents for Acyl Fluoride Synthesis

| Reagent | Starting Material | Conditions | Key Advantages |

|---|---|---|---|

| (Me₄N)SCF₃ | Carboxylic Acids | Room temperature, additive-free | Bench-stable solid, high efficiency, simple filtration for purification. organic-chemistry.org |

| XtalFluor-E | Carboxylic Acids | Room temperature, catalytic NaF in EtOAc | Good yields, simple filtration, allows for sequential amidation. organic-chemistry.org |

| 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) | Carboxylic Acids | Mild conditions | Easy-to-handle solid, allows for one-pot conversion to amides. beilstein-journals.org |

| Thionyl Fluoride (SOF₂) | Carboxylic Acids | Mild conditions, short reaction times | Generated ex situ from inexpensive chemicals, rapid and column-free. nih.gov |

| Potassium Fluoride (KF) and highly electron-deficient fluoroarenes | Carboxylic Acids | N/A | Utilizes readily available and inexpensive reagents. organic-chemistry.org |

Table 3: Phase-Transfer Catalysis for Acyl Fluoride Synthesis

| Starting Material | Reagents | Reaction Type | Key Advantages |

|---|---|---|---|

| Acyl Chlorides | Aqueous Bifluoride Solution | Halogen exchange | Scalable to 100 mmol, simple workup, avoids harsh solvents. sciencegate.appthieme-connect.com |

| 2,3-dichloro benzoyl chloride | Fluorination reagent, Phase-transfer catalyst | Fluorine substitution | "One-pot" method, high purity of the intermediate product. google.com |

Mechanistic Investigations of Reactions Involving 3 Chloro 2 Fluorobenzoyl Fluoride

Electrophilic Reactivity Patterns

The electrophilicity of 3-Chloro-2-fluorobenzoyl fluoride (B91410) is a key determinant of its reactivity. The aromatic ring is substituted with two electron-withdrawing halogen atoms, a chlorine atom at the 3-position and a fluorine atom at the 2-position. Both halogens exert a strong negative inductive effect (-I), which significantly reduces the electron density of the benzene (B151609) ring. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution.

However, the primary site of electrophilic character is the carbonyl carbon of the acyl fluoride group. The combined electron-withdrawing power of the ortho-fluorine and meta-chloro substituents enhances the partial positive charge on the carbonyl carbon, making it a potent electrophile. This heightened electrophilicity renders 3-Chloro-2-fluorobenzoyl fluoride highly susceptible to attack by a wide range of nucleophiles. organic-chemistry.org

The reactivity of the acyl fluoride can be compared to other acyl halides. Generally, acyl fluorides are more stable towards hydrolysis than their corresponding acyl chlorides, yet they exhibit comparable or even superior electrophilicity for acylation reactions. This combination of stability and reactivity makes them advantageous reagents in many synthetic applications. organic-chemistry.org

Nucleophilic Substitution Reactions (SNAr) facilitated by Fluoride Activation

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for 3-Chloro-2-fluorobenzoyl fluoride, given the presence of good leaving groups (fluoride and chloride) on an electron-deficient aromatic ring. In the context of SNAr, the typical reactivity trend for halogens as leaving groups is often inverted compared to SN1/SN2 reactions. Despite the high strength of the C-F bond, fluorine can be an excellent leaving group in SNAr reactions. This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a stabilized carbanionic intermediate, known as a Meisenheimer complex. imperial.ac.uk

The strong electron-withdrawing nature of the fluorine atom at the ortho position plays a crucial role in stabilizing this intermediate through its inductive effect. imperial.ac.uk The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first adds to the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming the resonance-stabilized Meisenheimer complex. In the subsequent, typically faster step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Recent studies have also proposed the existence of a concerted SNAr mechanism, where the bond-forming and bond-breaking steps occur simultaneously, particularly for less activated aromatic systems. researchgate.netrsc.orgrsc.orgresearchgate.netlibretexts.org The exact mechanism for 3-Chloro-2-fluorobenzoyl fluoride in a given reaction would depend on the nature of the nucleophile and the reaction conditions.

While specific mechanistic studies detailing fluoride-activated SNAr on 3-Chloro-2-fluorobenzoyl fluoride are not extensively documented in the reviewed literature, the general principles of SNAr on polyhalogenated, electron-deficient aromatic systems provide a strong framework for understanding its behavior. The presence of the acyl fluoride group further complicates the reactivity, as nucleophilic attack can also occur at the carbonyl carbon.

Cross-Coupling Reactions and Bond Functionalization

3-Chloro-2-fluorobenzoyl fluoride is a versatile substrate for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of two distinct halogen atoms offers the potential for selective functionalization.

C(sp²)-C(sp³) Bond Formation with Organometallic Reagents

The formation of a bond between an aromatic carbon (C(sp²)) and an alkyl carbon (C(sp³)) is a fundamental transformation in organic synthesis. 3-Chloro-2-fluorobenzoyl fluoride can participate in such reactions with various organometallic reagents.

Organozinc Reagents: Recent studies have demonstrated the successful C(sp²)-C(sp³) cross-coupling of acyl fluorides, including 3-Chloro-2-fluorobenzoyl fluoride, with organozinc reagents. alfa-chemistry.com These reactions often proceed under mild conditions and exhibit good functional group tolerance.

Organocuprates: Organocuprate reagents are also effective for C(sp²)-C(sp³) bond formation. While specific examples with 3-Chloro-2-fluorobenzoyl fluoride are not detailed in the provided search results, the general reactivity of organocuprates with aryl halides suggests their potential applicability. prensipjournals.comresearchgate.net These reactions typically proceed via an oxidative addition/reductive elimination cycle with a copper catalyst.

Grignard Reagents: Grignard reagents are powerful nucleophiles for cross-coupling reactions. Iron-catalyzed Kumada-type cross-couplings of aryl chlorides with alkyl Grignard reagents have been reported, suggesting a potential route for the functionalization of the C-Cl bond in 3-Chloro-2-fluorobenzoyl fluoride. Cobalt-catalyzed systems have also been developed for the cross-coupling of alkyl fluorides with Grignard reagents. organic-chemistry.org

The following table summarizes the types of organometallic reagents used in C(sp²)-C(sp³) cross-coupling reactions and their general applicability.

| Organometallic Reagent | General Applicability in C(sp²)-C(sp³) Coupling | Potential for Reaction with 3-Chloro-2-fluorobenzoyl fluoride |

| Organozinc Reagents | Effective for coupling with aryl fluorides and acyl fluorides. | Demonstrated to react with 3-Chloro-2-fluorobenzoyl fluoride. alfa-chemistry.com |

| Organocuprates | Widely used for coupling with aryl halides. | High potential for reactivity. prensipjournals.comresearchgate.net |

| Grignard Reagents | Effective for coupling with aryl chlorides, often with iron or cobalt catalysis. | Potential for selective reaction at the C-Cl bond. organic-chemistry.org |

Role of Short-Lived Carbocation-Organozincate Ion Pairs

A particularly interesting mechanistic aspect of the reaction between 3-Chloro-2-fluorobenzoyl fluoride and organozinc reagents is the proposed involvement of short-lived carbocation-organozincate ion pairs. alfa-chemistry.com This mechanism is distinct from the typical radical pathways often observed in cross-coupling reactions.

The reaction is thought to proceed via a heterolytic pathway where the fluorophilicity of the zinc(II) species drives the reaction. The organozinc compound acts as a Lewis acid, coordinating to the fluorine atom of the acyl fluoride. This coordination facilitates the cleavage of the C-F bond, leading to the formation of a transient acyl carbocation and an organozincate species. This ion pair is short-lived and rapidly collapses to form the C(sp²)-C(sp³) coupled product. The stability of the newly formed Zn-F bond provides a strong thermodynamic driving force for this process. alfa-chemistry.com

This mechanistic model helps to explain the observed reactivity and functional group tolerance in these cross-coupling reactions. The ionic nature of the pathway avoids common side reactions associated with radical mechanisms, such as β-hydride elimination and homodimerization. alfa-chemistry.com

Reaction Kinetics and Thermodynamic Considerations

A quantitative understanding of the reaction rates and thermodynamic driving forces is crucial for optimizing reaction conditions and predicting outcomes. However, specific experimental kinetic and thermodynamic data for reactions involving 3-Chloro-2-fluorobenzoyl fluoride are scarce in the reviewed literature.

In the absence of direct data, qualitative assessments can be made based on related systems. For instance, Hammett plots, which correlate reaction rates with substituent electronic effects, can provide insight into the transition state of a reaction. A study on a related aroyl transfer reaction showed a positive ρ value in the Hammett plot, indicating the buildup of negative charge in the transition state, which is consistent with an ionic pathway. alfa-chemistry.com This suggests that electron-withdrawing substituents on the benzoyl fluoride, such as the chloro and fluoro groups in the target molecule, would likely accelerate the reaction rate in similar transformations.

Computational chemistry offers a powerful tool for estimating thermodynamic parameters. For example, calculations on the related molecule 3-chloro-4-fluoronitrobenzene (B104753) have been used to determine its thermodynamic properties, such as heat capacity, entropy, and total energy. While not directly transferable, these values can provide a basis for comparison and help in understanding the relative stabilities of reactants, intermediates, and products in reactions of 3-Chloro-2-fluorobenzoyl fluoride.

The following table presents a conceptual framework for the expected kinetic and thermodynamic trends in reactions of 3-Chloro-2-fluorobenzoyl fluoride based on general principles and data from related compounds.

| Reaction Type | Expected Kinetic Profile | Expected Thermodynamic Profile |

| Nucleophilic Acyl Substitution | Fast, due to the high electrophilicity of the carbonyl carbon. | Generally exothermic, driven by the formation of a stable amide or ester bond. |

| SNAr | Rate dependent on nucleophile strength and solvent. The electron-withdrawing groups are expected to accelerate the rate-determining nucleophilic attack. | Overall reaction is typically thermodynamically favorable, driven by the formation of a more stable C-Nucleophile bond and the restoration of aromaticity. |

| C(sp²)-C(sp³) Cross-Coupling | Rate is dependent on the catalyst and organometallic reagent. The ionic mechanism with organozincates is proposed to be fast. | Thermodynamically driven by the formation of a stable C-C bond and, in the case of organozinc reagents, a strong Zn-F bond. alfa-chemistry.com |

Further experimental and computational studies are needed to provide precise kinetic and thermodynamic data for the reactions of 3-Chloro-2-fluorobenzoyl fluoride, which will undoubtedly contribute to a more complete understanding of its chemical behavior and facilitate its broader application in organic synthesis.

Applications of 3 Chloro 2 Fluorobenzoyl Fluoride in Advanced Organic Synthesis

Building Block for Complex Chemical Architectures

3-Chloro-2-fluorobenzoyl fluoride (B91410) serves as a fundamental building block for the synthesis of a diverse array of intricate organic molecules. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized to generate complex scaffolds.

The synthesis of heterocyclic compounds is of paramount importance in medicinal chemistry, as these motifs are prevalent in a vast number of pharmaceuticals. 3-Chloro-2-fluorobenzoyl fluoride is a key intermediate in the formation of various heterocyclic systems. The presence of both chloro and fluoro substituents on the aromatic ring influences the regioselectivity of subsequent reactions, while the acyl fluoride provides a reactive handle for cyclization reactions. For instance, fluorinated 1,2,4-triazoles, which exhibit a broad spectrum of biological activities, can be synthesized using fluorobenzoyl derivatives. nih.govfrontiersin.org The general strategy often involves the reaction of a fluorobenzoyl precursor with appropriate reagents to construct the triazole ring. nih.gov

The reactivity of the 3-chloro-2-fluorobenzoyl moiety allows it to be incorporated into various synthetic routes leading to complex heterocyclic frameworks. While specific examples detailing the direct use of 3-Chloro-2-fluorobenzoyl fluoride in the synthesis of a wide range of heterocycles are not extensively documented in readily available literature, its potential as a precursor is evident from the established synthetic pathways for fluorinated heterocycles. frontiersin.orgnih.gov

The unique substitution pattern of 3-Chloro-2-fluorobenzoyl fluoride makes it an attractive scaffold for the design and synthesis of pharmacologically active molecules and APIs. The combination of chlorine and fluorine atoms on the phenyl ring can significantly impact the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov

A notable example of the utility of the 3-chloro-2-fluorobenzoyl scaffold is found in the development of Aurora A kinase inhibitors. The corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid, is utilized as a key building block in the synthesis of these potent anticancer agents. ossila.com The attachment of this scaffold is achieved through peptide coupling chemistries, highlighting the importance of the substituted benzoyl unit in achieving high inhibitory concentrations. ossila.com Given that 3-Chloro-2-fluorobenzoyl fluoride is a reactive derivative of the carboxylic acid, it represents a readily available precursor for the synthesis of such APIs.

The broader field of medicinal chemistry has seen a surge in the development of fluorinated pharmaceuticals, with organofluorine compounds representing a significant portion of top-selling drugs. nih.gov The incorporation of the 3-chloro-2-fluorophenyl moiety can lead to enhanced biological properties, making this scaffold a valuable component in the drug discovery pipeline. nih.govnih.gov

| Pharmacological Application Area | Related Compound/Scaffold | Significance of Fluorine/Chlorine Substitution |

| Anticancer (Aurora A inhibitors) | 3-Chloro-2-fluorobenzoic acid | Contributes to high inhibitory potency. ossila.com |

| General Drug Discovery | Fluorinated aromatic compounds | Enhances metabolic stability, binding affinity, and lipophilicity. nih.govnih.gov |

The field of coordination chemistry, particularly the design and synthesis of Metal-Organic Frameworks (MOFs), has benefited from the use of fluorinated ligands. The introduction of fluorine atoms into the organic linkers of MOFs can modulate their properties, such as pore size, stability, and gas sorption capabilities. nih.govrsc.org

The carboxylic acid analogue, 3-chloro-2-fluorobenzoic acid, can coordinate to metal centers to form ligands for MOFs. ossila.com This indicates the potential of 3-Chloro-2-fluorobenzoyl fluoride as a precursor for such ligands. The acyl fluoride can be readily converted into esters or amides, which can then be functionalized with coordinating groups to act as linkers in MOF synthesis. The presence of the halogen substituents on the aromatic ring of the ligand can influence the resulting framework's structure and properties. Fluorinated MOFs have shown promise in applications such as gas storage and separation. nih.govrsc.orgrsc.orgdntb.gov.ua

Reagent in Targeted Chemical Transformations

Beyond its role as a structural scaffold, 3-Chloro-2-fluorobenzoyl fluoride is a valuable reagent for effecting specific chemical transformations, primarily due to the high reactivity of the acyl fluoride group.

Acyl fluorides, such as 3-Chloro-2-fluorobenzoyl fluoride, are highly efficient acylating agents for the formation of amides and esters. They offer several advantages over more traditional acyl chlorides, including increased stability and selectivity. The development of methods for the synthesis of acyl fluorides has made them more accessible for a range of applications, including peptide synthesis.

The reaction of 3-Chloro-2-fluorobenzoyl fluoride with amines or alcohols proceeds readily to form the corresponding amides and esters. This transformation is fundamental in organic synthesis for the creation of a wide variety of functional molecules. While specific, detailed research findings on the amidation and esterification reactions of 3-Chloro-2-fluorobenzoyl fluoride are not extensively reported in the searched literature, the reactivity of acyl fluorides in these transformations is a well-established chemical principle. Fluoride-catalyzed esterification of amides has also been reported as an efficient method. researchgate.net

| Reaction Type | Reactant | Product | Significance |

| Amidation | Amine | Amide | Formation of peptide bonds and other amide-containing structures. |

| Esterification | Alcohol | Ester | Synthesis of a wide range of functional organic molecules. researchgate.net |

While 3-Chloro-2-fluorobenzoyl fluoride contains fluorine, the available scientific literature does not indicate its use as a fluorinating agent or a direct source of fluorine for selective fluorination strategies. The carbon-fluorine bond on the aromatic ring is generally stable under typical reaction conditions. Instead, a variety of specialized reagents have been developed for the purpose of introducing fluorine into molecules. tcichemicals.combeilstein-journals.org These are broadly classified as nucleophilic and electrophilic fluorinating agents. tcichemicals.com Therefore, the role of 3-Chloro-2-fluorobenzoyl fluoride in this context is primarily as a building block that already contains a fluorine atom at a specific position, rather than as a reagent that delivers fluorine to another molecule.

Late-Stage Functionalization of Bioactive Scaffolds

Late-stage functionalization (LSF) is a pivotal strategy in modern medicinal chemistry and drug discovery. It involves the introduction of new functional groups or the modification of existing ones on a complex, biologically active molecule in the final steps of a synthetic sequence. nih.gov This approach allows for the rapid generation of analogues of a lead compound, enabling a detailed exploration of structure-activity relationships (SAR) without the need to redesign the entire synthesis from the ground up. nih.govnih.gov The incorporation of fluorine, in particular, is a widely used tactic in LSF to enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity. nih.govtandfonline.comresearchgate.net

3-Chloro-2-fluorobenzoyl fluoride serves as a specialized reagent for the late-stage introduction of the 3-chloro-2-fluorobenzoyl moiety onto bioactive scaffolds. As an acyl fluoride, it is a highly reactive derivative of its corresponding carboxylic acid, readily engaging with nucleophiles such as amines and alcohols present on complex molecules to form stable amide or ester linkages, respectively. researchgate.netorgsyn.org This reactivity is crucial for LSF, where reactions must proceed under mild conditions to avoid decomposition of the often-intricate parent molecule.

The utility of the 3-chloro-2-fluorophenyl group is evident in its presence in potent enzyme inhibitors. For example, the precursor, 3-Chloro-2-fluorobenzoic acid, is a key building block for synthesizing powerful Aurora A kinase inhibitors, which are of interest in oncology research. ossila.com In these syntheses, the acid is attached to the main molecular scaffold through peptide coupling chemistry. ossila.com The use of 3-Chloro-2-fluorobenzoyl fluoride represents a more direct and efficient method for achieving this same critical acylation step on a fully assembled or nearly complete bioactive core.

The table below illustrates the application of 3-Chloro-2-fluorobenzoyl fluoride in a representative LSF reaction.

| Bioactive Scaffold (Example) | Reagent | Reaction Type | Functionalized Product | Significance of Modification |

|---|---|---|---|---|

| Scaffold-NH₂ (A complex molecule with a primary amine) | 3-Chloro-2-fluorobenzoyl fluoride | Acylation (Amide bond formation) | Scaffold-NH-CO-(2-F, 3-Cl)C₆H₃ | Introduction of the 3-chloro-2-fluorophenyl pharmacophore; potential to enhance binding affinity and metabolic stability. nih.govossila.com |

Detailed research findings highlight the importance of the precursor acid in creating molecules with significant biological activity, underscoring the value of its acyl fluoride derivative for LSF.

| Precursor Compound | CAS Number | Molecular Formula | Molecular Weight | Reported Application | Resulting Inhibitory Concentration |

|---|---|---|---|---|---|

| 3-Chloro-2-fluorobenzoic acid | 161957-55-7 | C₇H₄ClFO₂ | 174.56 g/mol | Building block for Aurora A inhibitors via peptide coupling. ossila.com | IC₅₀ up to 3.5 ± 0.29 nM. ossila.com |

By employing 3-Chloro-2-fluorobenzoyl fluoride, chemists can efficiently diversify lead compounds at a late stage, leveraging the favorable properties conferred by the fluorinated and chlorinated phenyl ring to optimize drug candidates. nih.govtandfonline.com

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Sustainable Transformations

The development of novel catalytic systems is a pivotal area of research for enhancing the utility of 3-Chloro-2-fluorobenzoyl fluoride (B91410) in synthetic chemistry. Current research is geared towards the discovery of catalysts that can selectively activate and functionalize the carbon-fluorine (C-F) bond, which is notoriously strong and unreactive. baranlab.orgelsevierpure.com While general methods for C-F bond activation in fluoro-aromatics using transition metals like nickel and palladium are being explored, specific applications to 3-Chloro-2-fluorobenzoyl fluoride are not yet widely reported. mdpi.com Future research will likely focus on designing catalysts that can enable greener and more efficient transformations, reducing the need for harsh reaction conditions. A key challenge is the development of systems that can differentiate between the C-F and C-Cl bonds, allowing for selective transformations. The use of N-heterocyclic carbenes (NHCs) and phosphines as catalysts for the activation of acyl fluorides is an emerging area that could provide new avenues for the reactivity of 3-Chloro-2-fluorobenzoyl fluoride. elsevierpure.com

Integration with Flow Chemistry and Automated Synthesis Paradigms

The integration of 3-Chloro-2-fluorobenzoyl fluoride into flow chemistry and automated synthesis platforms represents a significant trend towards more efficient and safer chemical manufacturing. Flow chemistry, with its superior heat and mass transfer, offers the potential for rapid and scalable synthesis of acyl fluorides from their corresponding carboxylic acids using reagents like thionyl fluoride generated in-situ. nih.gov While the direct application of flow chemistry to the synthesis of 3-Chloro-2-fluorobenzoyl fluoride is not yet extensively documented, the technology provides a clear pathway for its on-demand and safe production, minimizing the handling of hazardous reagents. nih.gov Automated synthesis platforms can further accelerate the discovery of new derivatives by enabling high-throughput screening of reaction conditions and diversification of the 3-Chloro-2-fluorobenzoyl fluoride scaffold.

Advancements in Spectroscopic Probing of Transient Reaction Intermediates

Understanding the reaction mechanisms involving 3-Chloro-2-fluorobenzoyl fluoride is crucial for optimizing existing synthetic protocols and designing new transformations. Advancements in in-situ spectroscopic techniques, such as rapid-injection NMR and transient absorption spectroscopy, are expected to play a vital role in the characterization of short-lived reaction intermediates. For instance, the study of acyl fluoride reactions has benefited from such techniques to elucidate the role of transient species. rsc.org Future research in this area could focus on identifying and characterizing the intermediates formed during nucleophilic substitution or metal-catalyzed coupling reactions of 3-Chloro-2-fluorobenzoyl fluoride. This knowledge would provide valuable insights into the reaction kinetics and selectivity, paving the way for more rational reaction design.

Exploration of Bio-conjugation and Molecular Imaging Applications

The unique properties of the fluorine atom, including its high electronegativity and the ability of the ¹⁹F isotope to be detected by NMR and PET imaging, make fluorinated compounds attractive for biological applications. The parent compound, 3-Chloro-2-fluorobenzoic acid, has been utilized to prepare a fluorine probe for the identification and quantification of amino acids in metabolomics studies using ¹⁹F NMR. ossila.com This suggests a potential for 3-Chloro-2-fluorobenzoyl fluoride to be used as a reactive building block for the development of novel bio-conjugation reagents and molecular imaging agents. Future research could explore the conjugation of 3-Chloro-2-fluorobenzoyl fluoride to biomolecules such as peptides or antibodies to create targeted imaging probes or therapeutics. The reactivity of the acyl fluoride group allows for facile reaction with amine or hydroxyl groups on biomolecules under mild conditions.

Considerations for Scalable and Industrially Relevant Synthetic Routes

For 3-Chloro-2-fluorobenzoyl fluoride to be utilized in large-scale applications, the development of scalable and economically viable synthetic routes is essential. One patented method for the preparation of the related 2-fluoro-3-chlorobenzoic acid highlights the synthesis of a 2-fluoro-3-chlorobenzoyl fluoride intermediate from 2,3-dichlorobenzoyl chloride and anhydrous potassium fluoride, noting its suitability for industrial production due to high purity and yield. google.com Key considerations for industrial scale-up include the availability and cost of starting materials, the efficiency and safety of the reaction process, and the ease of purification. Future research should focus on optimizing reaction parameters, such as catalyst loading, reaction time, and temperature, to maximize throughput and minimize waste. The development of continuous manufacturing processes, as discussed in the context of flow chemistry, will be a critical factor in making the synthesis of 3-Chloro-2-fluorobenzoyl fluoride more sustainable and cost-effective for industrial applications. nih.gov

Q & A

Q. How should researchers address conflicting literature data on the compound’s boiling point?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.